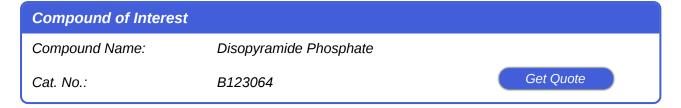


Disopyramide Phosphate's Effect on Potassium Currents in Cardiomyocytes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **disopyramide phosphate**, a Class Ia antiarrhythmic agent, on potassium currents in cardiomyocytes. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Disopyramide phosphate exerts its antiarrhythmic effects primarily by blocking sodium channels, but its interaction with various potassium channels plays a crucial role in its clinical profile, contributing to both its efficacy and potential proarrhythmic risk. Understanding these interactions at a molecular level is paramount for the development of safer and more effective antiarrhythmic therapies. This guide focuses on the impact of disopyramide on the principal potassium currents governing cardiac repolarization: the rapid delayed rectifier current (IKr), the slow delayed rectifier current (IKs), the transient outward current (Ito), the inward rectifier current (IK1), and the ultrarapid delayed rectifier current (IKur).

Quantitative Analysis of Disopyramide's Effect on Potassium Currents

The following tables summarize the available quantitative data on the inhibitory effects of disopyramide on various cardiac potassium channels. It is important to note that experimental



conditions such as cell type, temperature, and specific voltage protocols can influence the measured potency of the drug.

Rapid Delayed Rectifier Current (IKr) / hERG

The IKr current, encoded by the human Ether-à-go-go-Related Gene (hERG), is a primary target for many antiarrhythmic drugs, and its blockade is associated with QT interval prolongation.[1][2] Disopyramide is known to inhibit hERG channels at clinically relevant concentrations.[1][3]



Parameter	Value	Experimental Model	Key Findings	Reference
IC50 (Racemic)	7.3 μΜ	HEK-293 cells expressing wild- type hERG	Inhibition of outward IhERG tails at 37°C.	[1]
IC50 (S(+) enantiomer)	3.9 μΜ	HEK-293 cells expressing wild- type hERG	S(+) enantiomer is more potent than the R(-) enantiomer.	[3]
IC50 (R(-) enantiomer)	12.9 μΜ	HEK-293 cells expressing wild- type hERG	R(-) enantiomer is less potent than the S(+) enantiomer.	[3]
IC50 (N588K mutant)	3.4 μM (S+), 51.2 μM (R-)	HEK-293 cells expressing N588K-hERG	Attenuated inactivation mutant shows pronounced stereoselectivity.	[3]
IC50 (Y652A mutant)	~401.5 µM (calculated as 55-fold of WT)	HEK-293 cells expressing Y652A-hERG	Mutation in the S6 domain significantly reduces potency.	
IC50 (F656A mutant)	~373.8 µM (calculated as 51-fold of WT)	HEK-293 cells expressing F656A-hERG	Mutation in the S6 domain significantly reduces potency.	

Transient Outward Current (Ito)

The Ito is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential.



Parameter	Value	Experimental Model	Key Findings	Reference
KD	259 μΜ	Rat ventricular myocytes	Disopyramide reduces peak Ito and accelerates the apparent rate of current inactivation.	[3]
Qualitative Effect	Inhibition	Rat ventricular myocytes	Disopyramide at concentrations of 10 to 1000 µM reduced peak Ito.	[4]

Inward Rectifier Current (IK1)

The IK1 current, carried by Kir2.x channels, is crucial for stabilizing the resting membrane potential and shaping the late phase of repolarization.

Parameter	Value	Experimental Model	Key Findings	Reference
Qualitative Effect	No significant reduction in open probability	Rabbit ventricular myocytes	At therapeutic concentrations (5 µM and 20 µM), disopyramide did not reduce the open probability of the channel. Instead, it increased the mean open time.	[5]

Other Potassium Currents

Quantitative data for disopyramide's effect on IKs (KCNQ1/KCNE1) and IKur (Kv1.5) are less defined in the literature. One study on human cardiomyocytes from patients with obstructive



hypertrophic cardiomyopathy reported that disopyramide inhibits the delayed-rectifier K+current (IK), but did not differentiate between IKr and IKs or provide an IC50 value.[6]

Experimental Protocols

The primary method for investigating the effects of disopyramide on potassium currents is the whole-cell patch-clamp technique. This electrophysiological method allows for the recording of ionic currents across the membrane of a single cardiomyocyte or a cell expressing a specific ion channel.

Cell Preparation

- Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, rat) or obtained from human cardiac tissue samples.[4][5]
- Heterologous Expression Systems: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[1][3] These cells are transiently or stably transfected with the cDNA encoding the specific potassium channel subunit(s) of interest (e.g., hERG, Kv1.5).

Whole-Cell Patch-Clamp Recording

- Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 M Ω when filled with the internal solution.
- Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the specific potassium current of interest.
 - External Solution (Tyrode's Solution, example for IKr): (in mM) 135 NaCl, 5.4 KCl, 1.8
 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
 - Internal Solution (example for IKr): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
- Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 G Ω), electrically isolating the patch of membrane under the pipette tip.



- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the cell's interior.
- Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit
 the desired potassium current. The protocol typically involves a holding potential, a
 depolarizing step to activate the channels, and a repolarizing step to measure the tail
 current.
- Drug Application: After obtaining a stable baseline recording, **disopyramide phosphate** is perfused into the bath solution at various concentrations to determine its effect on the current amplitude and kinetics.
- Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized.
 The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

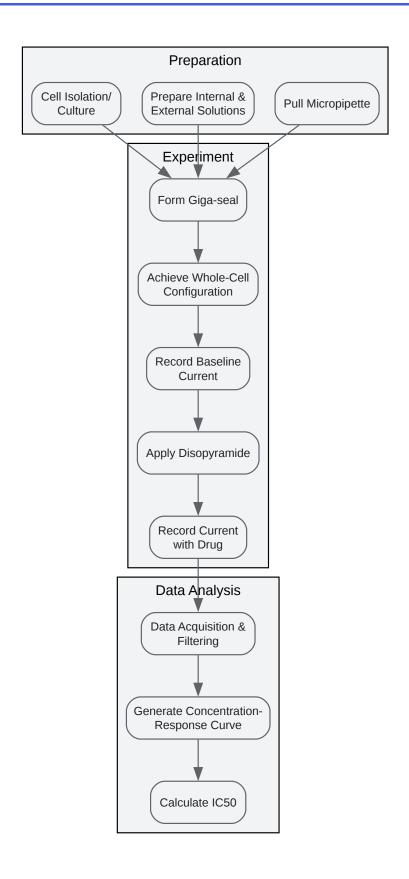
Visualizations

Mechanism of Action: Disopyramide Block of a Potassium Channel

Caption: Disopyramide blocks potassium channels, reducing potassium efflux.

Experimental Workflow: Patch-Clamp Assay for Drug Screening





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Caption: Workflow for assessing disopyramide's effect via patch-clamp.



Signaling Pathways and Molecular Interactions

Disopyramide's interaction with potassium channels is a direct physical blockade rather than a complex signaling pathway modulation. Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for disopyramide binding. For the hERG channel, the aromatic residues Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) in the S6 transmembrane domain are crucial for the binding of disopyramide.[1] The stereoselectivity of the block, with the S(+) enantiomer being more potent, suggests a specific spatial arrangement of the drug molecule within the channel's inner cavity.

Conclusion

Disopyramide phosphate exhibits a complex electrophysiological profile, with significant inhibitory effects on multiple cardiac potassium currents. Its potent blockade of the IKr/hERG current is a key contributor to its Class Ia antiarrhythmic action and the associated risk of QT prolongation. The effects on other potassium currents like Ito and IK1, while less potent, may also contribute to its overall clinical effects. This guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative data and experimental approaches necessary for a thorough understanding of disopyramide's impact on cardiac repolarization. Further research is warranted to fully elucidate the quantitative effects on all potassium channel subtypes and to translate these findings into improved therapeutic strategies.

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